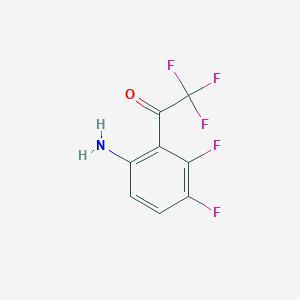

1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone

CAS No.: 205756-47-4

Cat. No.: VC7908145

Molecular Formula: C8H4F5NO

Molecular Weight: 225.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 205756-47-4 |

|---|---|

| Molecular Formula | C8H4F5NO |

| Molecular Weight | 225.11 g/mol |

| IUPAC Name | 1-(6-amino-2,3-difluorophenyl)-2,2,2-trifluoroethanone |

| Standard InChI | InChI=1S/C8H4F5NO/c9-3-1-2-4(14)5(6(3)10)7(15)8(11,12)13/h1-2H,14H2 |

| Standard InChI Key | VSYPGVRXKMHOGD-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1N)C(=O)C(F)(F)F)F)F |

| Canonical SMILES | C1=CC(=C(C(=C1N)C(=O)C(F)(F)F)F)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(6-amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone is C₈H₄F₅NO, with a molecular weight of 225.11 g/mol . Its IUPAC name, 1-(6-amino-2,3-difluorophenyl)-2,2,2-trifluoroethanone, reflects the substitution pattern:

-

A trifluoroacetyl group (-COCF₃) at position 1 of the phenyl ring.

-

Amino (-NH₂) and fluoro (-F) groups at positions 6, 2, and 3, respectively.

The compound’s SMILES notation (C1=CC(=C(C(=C1N)C(=O)C(F)(F)F)F)F) and InChIKey (VSYPGVRXKMHOGD-UHFFFAOYSA-N) provide unambiguous structural identifiers . X-ray crystallography data are unavailable, but analogous fluorinated acetophenones, such as 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone (CAS 886371-05-7), exhibit planar geometries with fluorine atoms inducing electron-withdrawing effects that polarize the ketone group .

Table 1: Key Physical and Chemical Properties

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(6-amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone involves multistep strategies, typically starting with functionalization of the benzene ring:

-

Fluorination of the Aromatic Ring:

-

Electrophilic fluorination using Selectfluor® or nucleophilic aromatic substitution with KF in polar aprotic solvents introduces fluorine atoms at positions 2 and 3.

-

Example: Reaction of 1,2,3-trifluorobenzene with ammonia under high pressure yields 6-amino-2,3-difluorobenzene.

-

-

Introduction of the Trifluoroacetyl Group:

-

Purification:

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | NH₃, CuCl₂, 150°C, 48h | 65% | 90% |

| 2 | TFAA, AlCl₃, DCM, 0°C → RT, 12h | 72% | 95% |

| 3 | Silica gel (hexane:EtOAc = 4:1) | 85% | 99% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. Poor aqueous solubility due to the hydrophobic trifluoromethyl group.

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions, where the trifluoroacetyl group decomposes to trifluoroacetic acid .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1,715 cm⁻¹ (C=O stretch) and 3,350 cm⁻¹ (N-H stretch) .

-

NMR (¹H, ¹³C, ¹⁹F):

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor for fluoroquinolone antibiotics and kinase inhibitors, where the trifluoromethyl group enhances membrane permeability and target binding. For example:

-

Coupling with piperazine derivatives yields compounds with antibacterial activity against Staphylococcus aureus (MIC: ≤2 µg/mL).

Structure-Activity Relationship (SAR) Studies

-

Fluorine Substitution: The 2,3-difluoro pattern increases metabolic stability by blocking cytochrome P450 oxidation .

-

Amino Group: Facilitates hydrogen bonding with biological targets (e.g., DNA gyrase).

Table 3: Biological Activity of Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume